3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
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Biological Activity
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a sec-butyl phenoxy group. Its molecular formula can be represented as . The presence of the pyrrolidine moiety suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antimicrobial activities. A study focusing on pyrrolidine-2,3-diones highlighted their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections. This class of compounds was identified as potential inhibitors of penicillin-binding protein 3 (PBP3), which is essential for bacterial survival .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes crucial for bacterial cell wall synthesis.
- Receptor Interaction : The compound may interact with various receptors, modulating biological pathways involved in inflammation and infection response.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Inhibition of Bacterial Growth : In vitro studies demonstrated that certain pyrrolidine derivatives inhibited the growth of Pseudomonas aeruginosa at concentrations ranging from 4 µM to >100 µM, indicating a dose-dependent effect on bacterial viability .
- Cytotoxicity Assessment : While evaluating the antibacterial properties, researchers also assessed cytotoxicity to ensure safety profiles. Compounds derived from pyrrolidine exhibited low cytotoxicity levels, making them suitable candidates for further development in therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Type | Example | Biological Activity |
---|---|---|
Pyrrolidine Derivatives | Pyrrolidine-2,3-diones | Antibacterial against Pseudomonas aeruginosa |
Piperidine Derivatives | Piperidinyl propanoate | Potential use in drug development |
Sec-butyl Phenoxy Compounds | This compound | Investigated for antimicrobial properties |
Properties
IUPAC Name |
3-(2-butan-2-ylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-11(2)13-6-4-5-7-14(13)16-12-8-9-15-10-12;/h4-7,11-12,15H,3,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLQULXTUXTYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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